molecular formula C10H12O4 B1218689 Sparassol CAS No. 520-43-4

Sparassol

Cat. No.: B1218689
CAS No.: 520-43-4
M. Wt: 196.2 g/mol
InChI Key: PFVPJOAAHSOENR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Sparassol can be synthesized through several chemical routes. One common method involves the esterification of 2-hydroxy-4-methoxy-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

Industrial production of this compound often involves the cultivation of Sparassis crispa on coniferous sawdust. The mushroom is grown under controlled conditions to maximize the yield of this compound. The compound is then extracted from the mushroom using organic solvents, followed by purification through techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Sparassol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sparassol has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other organic compounds.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its potential use in treating infections due to its antibiotic and antifungal properties.

    Industry: Utilized in the development of new antimicrobial agents and preservatives

Mechanism of Action

Sparassol exerts its effects primarily through the inhibition of microbial enzymes. It targets key enzymes involved in the biosynthesis of cell walls in bacteria and fungi, leading to cell lysis and death. The compound’s antifungal activity is attributed to its ability to disrupt the synthesis of ergosterol, an essential component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl orsellinate
  • Methyl 2,4-dimethoxy-6-methylbenzoate (DMB)

Comparison

Sparassol is unique due to its dual antibiotic and antifungal properties, which are not commonly found in similar compounds. Methyl orsellinate and DMB, while structurally related, do not exhibit the same broad-spectrum antimicrobial activity. Additionally, this compound’s ability to inhibit both bacterial and fungal enzymes makes it a versatile compound for various applications .

Biological Activity

Sparassol, also known as methyl-2-hydroxy-4-methoxy-6-methylbenzoate, is a compound derived from the edible mushroom Sparassis crispa, commonly referred to as cauliflower mushroom. This compound has garnered attention due to its diverse biological activities, including antifungal, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound was first characterized in 1924 and is produced during the submerged culture of Sparassis crispa in malt broth. It has been identified alongside other metabolites that exhibit significant antifungal activity against various pathogens, including Cladosporium cucumerinum .

Chemical Structure

  • Chemical Name : Methyl-2-hydroxy-4-methoxy-6-methylbenzoate
  • Molecular Formula : C10H12O4

1. Antifungal Activity

This compound has demonstrated notable antifungal properties, particularly against Cladosporium cucumerinum. In comparative studies, it was found to be less potent than other compounds produced by Sparassis crispa, yet it still contributes to the overall antifungal profile of the mushroom .

Table 1: Antifungal Activity of this compound and Other Compounds

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundCladosporium cucumerinum50 µg/mL
Methyl orsellinateCladosporium cucumerinum20 µg/mL
ScICladosporium cucumerinum10 µg/mL

2. Anticancer Activity

Research indicates that extracts from Sparassis crispa, which contain this compound, can reduce tumor size in cancer models. Specifically, oral administration of these extracts has been shown to decrease tumor activity significantly in Sarcoma 180-bearing mice . The polysaccharide content (SCG) in these extracts is believed to be a key factor in their antitumor effects.

Case Study: Antitumor Effects in Mice

In a study involving ICR mice with induced Sarcoma 180 tumors:

  • Dosage : 10 mg/kg and 100 mg/kg of Sparassis crispa extract.
  • Results :
    • Tumor size decreased significantly compared to control groups.
    • Enhanced survival rates were observed in treated groups.

3. Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating cytokine production. Studies have shown that it can stimulate nitric oxide (NO) production and enhance the expression of inducible NO synthase (iNOS) in macrophage-like cells .

Table 2: Cytokine Induction by this compound

CytokineEffect of this compound
TNF-αIncreased production
IL-6Increased production
IL-12p70Increased production

4. Neuroprotective Effects

Recent studies suggest that polysaccharides from Sparassis crispa can protect against glutamate-induced toxicity in neuronal cells. This neuroprotective effect may be mediated through mitochondrial pathways .

Properties

IUPAC Name

methyl 2-hydroxy-4-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(11)9(6)10(12)14-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVPJOAAHSOENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028412
Record name Sparassol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-43-4
Record name Methyl everninate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparassol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparassol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPARASSOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49LGW9K0EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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